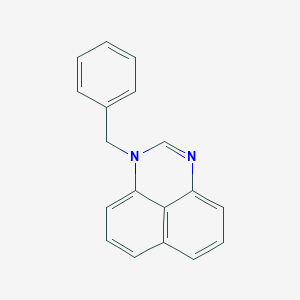![molecular formula C23H15N3 B188158 2,3-Diphenylpyrido[3,2-f]quinoxaline CAS No. 87967-75-7](/img/structure/B188158.png)
2,3-Diphenylpyrido[3,2-f]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenylpyrido[3,2-f]quinoxaline (DPQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DPQ belongs to the family of pyridoquinoxaline derivatives, which have been extensively studied for their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenylpyrido[3,2-f]quinoxaline is not fully understood. However, it has been proposed that 2,3-Diphenylpyrido[3,2-f]quinoxaline exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, 2,3-Diphenylpyrido[3,2-f]quinoxaline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2,3-Diphenylpyrido[3,2-f]quinoxaline has also been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.
Biochemical and physiological effects:
2,3-Diphenylpyrido[3,2-f]quinoxaline has been shown to have significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 2,3-Diphenylpyrido[3,2-f]quinoxaline has also been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 2,3-Diphenylpyrido[3,2-f]quinoxaline has been shown to have neuroprotective effects and could be used in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Diphenylpyrido[3,2-f]quinoxaline has several advantages and limitations for lab experiments. One of the main advantages of 2,3-Diphenylpyrido[3,2-f]quinoxaline is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of new drugs. However, 2,3-Diphenylpyrido[3,2-f]quinoxaline has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. 2,3-Diphenylpyrido[3,2-f]quinoxaline is also cytotoxic at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the research on 2,3-Diphenylpyrido[3,2-f]quinoxaline. One of the main areas of interest is the development of new 2,3-Diphenylpyrido[3,2-f]quinoxaline derivatives with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of 2,3-Diphenylpyrido[3,2-f]quinoxaline, which could lead to the development of more specific and effective drugs. In addition, the potential use of 2,3-Diphenylpyrido[3,2-f]quinoxaline in the treatment of neurodegenerative disorders and viral infections warrants further investigation.
Métodos De Síntesis
2,3-Diphenylpyrido[3,2-f]quinoxaline can be synthesized by the condensation of 2-aminobenzophenone and 1,2-diaminobenzene in the presence of a suitable catalyst. The reaction proceeds via a cyclization process, leading to the formation of 2,3-Diphenylpyrido[3,2-f]quinoxaline. The purity and yield of the synthesized 2,3-Diphenylpyrido[3,2-f]quinoxaline can be improved by using various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2,3-Diphenylpyrido[3,2-f]quinoxaline has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. 2,3-Diphenylpyrido[3,2-f]quinoxaline has also been shown to have neuroprotective properties and could be used in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
87967-75-7 |
|---|---|
Nombre del producto |
2,3-Diphenylpyrido[3,2-f]quinoxaline |
Fórmula molecular |
C23H15N3 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2,3-diphenylpyrido[3,2-f]quinoxaline |
InChI |
InChI=1S/C23H15N3/c1-3-8-16(9-4-1)21-22(17-10-5-2-6-11-17)26-23-18-12-7-15-24-19(18)13-14-20(23)25-21/h1-15H |
Clave InChI |
KXGCASPZOHERBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



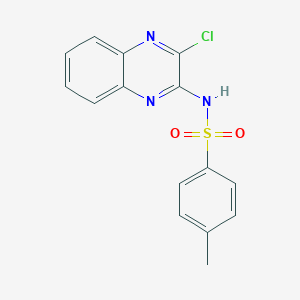

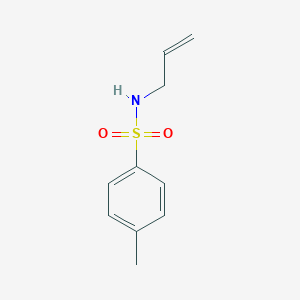
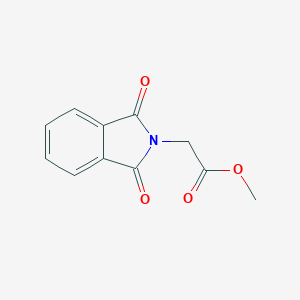


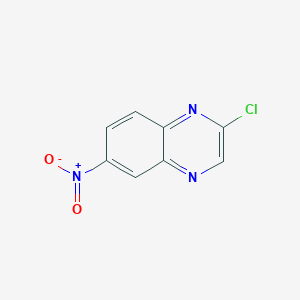
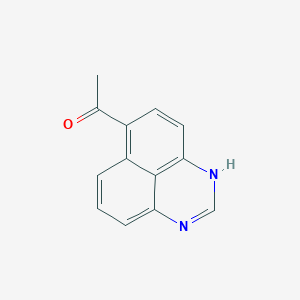

![2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B188095.png)


